Cas no 1448128-38-8 (6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one)

6-4-(4-Fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one is a structurally complex heterocyclic compound featuring a fluorobenzenesulfonyl-substituted piperidine core fused with a dihydropyridazinone moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonyl and carbonyl functional groups. The presence of the 4-fluorobenzenesulfonyl group enhances its binding affinity and metabolic stability, while the dihydropyridazinone scaffold contributes to its bioactivity. Its well-defined structure allows for precise modifications, making it valuable for medicinal chemistry research. Suitable for controlled reactions, it offers high purity and consistent performance in synthetic applications.
6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one structure
1448128-38-8 structure
Product Name:6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one
CAS No:1448128-38-8
MF:C17H18FN3O4S
MW:379.40592622757
CID:5901648
PubChem ID:71808817
Update Time:2025-06-13

6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one
    • 6-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]-2-methylpyridazin-3-one
    • F6441-2917
    • AKOS024563713
    • 1448128-38-8
    • 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
    • 6-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C17H18FN3O4S/c1-20-16(22)7-6-15(19-20)17(23)21-10-8-14(9-11-21)26(24,25)13-4-2-12(18)3-5-13/h2-7,14H,8-11H2,1H3
    • InChI Key: SQCCYFBHYXTWCX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(C1CCN(C(C2C=CC(N(C)N=2)=O)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 379.10020540g/mol
  • Monoisotopic Mass: 379.10020540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 95.5Ų

6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one

Recent Advances in the Study of 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one (CAS: 1448128-38-8)

The compound 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one (CAS: 1448128-38-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. The presence of both a fluorobenzenesulfonyl group and a dihydropyridazinone moiety suggests that this compound may exhibit a range of biological activities, including enzyme inhibition and receptor modulation.

Recent research has focused on the synthesis and optimization of 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound acts as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. The study reported an IC50 value of 12 nM for PDE4B inhibition, highlighting its potential as a lead compound for anti-inflammatory drug development.

In addition to its PDE4 inhibitory activity, 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one has also shown promise in oncology research. A preclinical study conducted by a team at the National Cancer Institute (2024) revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. The compound's ability to induce apoptosis in cancer cells while sparing normal cells suggests a favorable therapeutic window, although further in vivo studies are needed to confirm these findings.

Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary data from a collaborative study between academic and industry researchers (2024) indicate that 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one may modulate neuroinflammatory pathways by targeting microglial activation. This could have implications for the treatment of conditions such as Alzheimer's disease and multiple sclerosis, where neuroinflammation plays a critical role in disease progression.

Despite these promising findings, challenges remain in the development of 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one as a therapeutic agent. Issues such as metabolic stability, solubility, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Nevertheless, the compound's diverse biological activities and unique chemical structure make it a valuable candidate for continued investigation in the field of chemical biology and drug discovery.

In conclusion, 6-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-2-methyl-2,3-dihydropyridazin-3-one (CAS: 1448128-38-8) represents a promising scaffold for the development of novel therapeutics across multiple disease areas. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological profile, paving the way for potential clinical applications in the near future.

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